![molecular formula C12H10F3NO3 B12577870 L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- CAS No. 291763-97-8](/img/structure/B12577870.png)
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is a chemical compound that belongs to the class of proline derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to the proline structure
準備方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives.
科学的研究の応用
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein folding.
作用機序
The mechanism by which L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
L-Proline: The parent compound without the trifluoromethyl group.
4-Fluoroproline: A derivative with a fluorine atom instead of the trifluoromethyl group.
5-Oxo-L-Proline: A similar compound lacking the phenyl and trifluoromethyl groups.
Uniqueness
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics can enhance the efficacy and safety of the final products .
特性
CAS番号 |
291763-97-8 |
|---|---|
分子式 |
C12H10F3NO3 |
分子量 |
273.21 g/mol |
IUPAC名 |
(2S,3R)-5-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-3-1-6(2-4-7)8-5-9(17)16-10(8)11(18)19/h1-4,8,10H,5H2,(H,16,17)(H,18,19)/t8-,10+/m1/s1 |
InChIキー |
PGVPEVFNYCOEBE-SCZZXKLOSA-N |
異性体SMILES |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
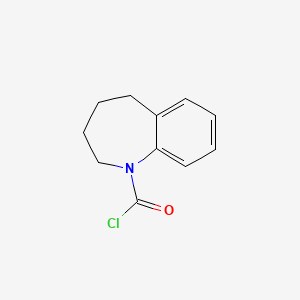
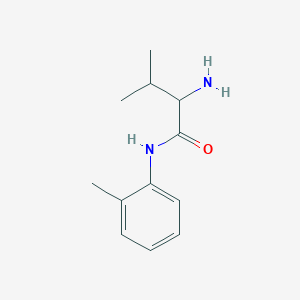
![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
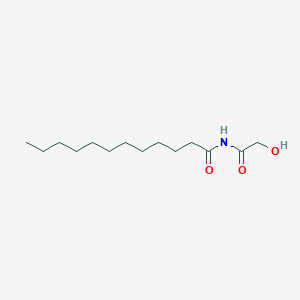
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
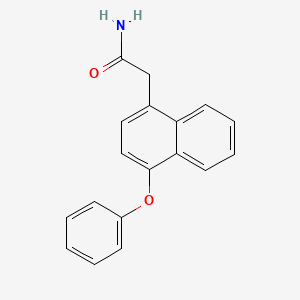
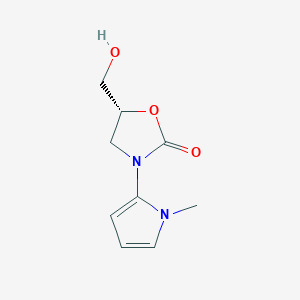
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
